7-hydroxy-3-(4-methoxyphenyl)-8-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-4H-chromen-4-one
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Overview
Description
7-hydroxy-3-(4-methoxyphenyl)-8-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-4H-chromen-4-one is a complex organic compound known for its diverse chemical properties and potential applications in various scientific fields. This compound features a chromen-4-one core structure, which is a common motif in many bioactive molecules. The presence of hydroxy, methoxyphenyl, and azabicyclo substituents contributes to its unique chemical behavior and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-3-(4-methoxyphenyl)-8-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-4H-chromen-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Chromen-4-one Core: This can be achieved through the condensation of a suitable phenol derivative with a β-keto ester under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: This step often involves electrophilic aromatic substitution reactions, where the methoxyphenyl group is introduced using reagents like methoxybenzene and a suitable electrophile.
Attachment of the Azabicyclo Group: The azabicyclo group can be introduced via nucleophilic substitution reactions, where a precursor containing the azabicyclo moiety reacts with an appropriate electrophilic intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form corresponding ketones or quinones.
Reduction: The chromen-4-one core can be reduced to form dihydro derivatives.
Substitution: The methoxyphenyl and azabicyclo groups can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) or nucleophiles like amines and thiols.
Major Products
Oxidation: :
Properties
Molecular Formula |
C27H31NO4 |
---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
7-hydroxy-3-(4-methoxyphenyl)-8-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methyl]chromen-4-one |
InChI |
InChI=1S/C27H31NO4/c1-26(2)11-18-12-27(3,15-26)16-28(18)13-21-23(29)10-9-20-24(30)22(14-32-25(20)21)17-5-7-19(31-4)8-6-17/h5-10,14,18,29H,11-13,15-16H2,1-4H3 |
InChI Key |
MYEUUXSFZCEDQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2CC(C1)(CN2CC3=C(C=CC4=C3OC=C(C4=O)C5=CC=C(C=C5)OC)O)C)C |
Origin of Product |
United States |
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